2-{[7-(3-methoxypropyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-{[7-(3-methoxypropyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound featuring a quinazolinone core, a triazole ring, and a dioxolo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(3-methoxypropyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves multiple steps. The starting materials typically include a quinazolinone derivative, a triazole precursor, and a dioxolo compound. The key steps in the synthesis include:
Formation of the Quinazolinone Core: This is achieved through the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Dioxolo Moiety: This step involves the reaction of the quinazolinone intermediate with a dioxolo compound, typically under reflux conditions in the presence of a catalyst.
Attachment of the Triazole Ring: The final step involves the coupling of the dioxolo-quinazolinone intermediate with a triazole precursor, often using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[7-(3-methoxypropyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazolinone core or the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group or the triazole ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Alkyl halides, sulfonates, dimethylformamide (DMF), and acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinone derivatives, reduced triazole derivatives.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
2-{[7-(3-methoxypropyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential, particularly as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-{[7-(3-methoxypropyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2-{[7-(3-methoxypropyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide: can be compared with other quinazolinone derivatives, triazole-containing compounds, and dioxolo compounds.
Uniqueness
Quinazolinone Derivatives: These compounds are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
Triazole-Containing Compounds: Triazoles are often used in medicinal chemistry for their stability and bioactivity.
Dioxolo Compounds: These compounds are valued for their unique structural features and potential biological activities.
Properties
IUPAC Name |
2-[[7-(3-methoxypropyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5S/c1-26-4-2-3-23-15(25)10-5-12-13(28-9-27-12)6-11(10)20-17(23)29-7-14(24)21-16-18-8-19-22-16/h5-6,8H,2-4,7,9H2,1H3,(H2,18,19,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAOZJIBYQZRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC(=O)NC4=NC=NN4)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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